molecular formula C19H26N2 B14430297 N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) CAS No. 83038-25-9

N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)

Katalognummer: B14430297
CAS-Nummer: 83038-25-9
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: GIRRFENKTJRBIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes two phenylene groups connected by a methylene bridge, each bonded to a methylmethanamine group. This structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) typically involves the reaction of 4,4’-methylenebis(N,N-dimethylaniline) with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is usually purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylene compounds. These products have various applications in chemical synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is unique due to its specific combination of phenylene and methylmethanamine groups. This structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

83038-25-9

Molekularformel

C19H26N2

Molekulargewicht

282.4 g/mol

IUPAC-Name

1-[4-[[4-[(dimethylamino)methyl]phenyl]methyl]phenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C19H26N2/c1-20(2)14-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15-21(3)4/h5-12H,13-15H2,1-4H3

InChI-Schlüssel

GIRRFENKTJRBIF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=C(C=C1)CC2=CC=C(C=C2)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.